Triallyl cyanurate
Overview
Description
Triallyl cyanurate is an organic compound with the molecular formula C₁₂H₁₅N₃O₃. It is a triazine derivative, specifically a triallyl ester of cyanuric acid. This compound is known for its use as a crosslinking agent in various polymerization processes, enhancing the mechanical properties and thermal stability of polymers.
Mechanism of Action
Target of Action
Triallyl cyanurate (TAC) primarily targets the matrices of synthetic rubbers, such as nitrile butadiene rubber (v-NBR), where it acts as a crosslinking agent . The compound’s role is to improve the strength, rigidity, and heat resistance of plastic products .
Mode of Action
TAC interacts with its targets through a process known as crosslinking. The abundant C-C bonds and triazines in TAC are utilized as vulcanization accelerators to crosslink the NBR matrices . This interaction results in significant changes in the physical properties of the target materials, enhancing their strength, rigidity, and heat resistance .
Biochemical Pathways
The primary biochemical pathway affected by TAC is the polymerization process. TAC enhances the occurrence of intermolecular crosslinking at an early stage of polymerization . This is due to the rigidity of the TAC polymer chain, which has bulkier isocyanurate side groups than the polymer chains derived from the polymerizations of other multi-allyl compounds .
Result of Action
The action of TAC results in the formation of nonflammable, elastic, and fast lithium-ion conducting solid polymer electrolytes (SPEs) . The electronegative nitrogen atoms in TAC help delocalize lithium salts, facilitating the dissociation and transportation of lithium ions . This leads to high ionic conductivity and excellent flame retardancy .
Action Environment
The action of TAC can be influenced by environmental factors. For instance, the degradation of TAC was enhanced when an ozone (O3)/ultraviolet (UV) process was applied compared with the application of an independent O3 process . Furthermore, the presence of particulate and suspended matter could hinder the transmission of ultraviolet light and reduce the production of HO$ accordingly .
Biochemical Analysis
Biochemical Properties
Triallyl cyanurate plays a significant role in biochemical reactions. The compound’s abundant C-C bonds and triazines are utilized as vulcanization accelerators to cross-link matrices and as flame retardants . Furthermore, the electronegative nitrogen atoms in this compound can help delocalize lithium salts, facilitating the dissociation and transportation of lithium ions .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily observed in its influence on ion transportation. The compound’s ability to facilitate the dissociation and transportation of lithium ions suggests potential impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its abundant C-C bonds and triazines. These components serve as vulcanization accelerators, enabling the cross-linking of matrices . Additionally, the electronegative nitrogen atoms in this compound aid in the delocalization of lithium salts, which can influence enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound contributes to the development of nonflammable, elastic, and fast lithium-ion conducting solid polymer electrolytes . These electrolytes exhibit excellent flame retardancy, good mechanical properties, and high ionic conductivity .
Metabolic Pathways
The compound’s role in facilitating the dissociation and transportation of lithium ions suggests potential interactions with enzymes or cofactors .
Transport and Distribution
This compound’s role in the transport and distribution within cells and tissues is primarily associated with its ability to facilitate the dissociation and transportation of lithium ions .
Subcellular Localization
Given the compound’s role in facilitating ion transportation, it may be involved in processes occurring in specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triallyl cyanurate can be synthesized through the reaction of cyanuric chloride with allyl alcohol in the presence of a base. The reaction typically proceeds as follows: [ \text{Cyanuric chloride} + 3 \text{Allyl alcohol} \rightarrow \text{this compound} + 3 \text{Hydrochloric acid} ] The reaction is carried out under controlled temperature conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Triallyl cyanurate undergoes various chemical reactions, including:
Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: The allyl groups in this compound can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions:
Polymerization: Typically involves the use of radical initiators such as peroxides or azo compounds under controlled temperature conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or ozone can be used.
Substitution: Various nucleophiles can be employed to substitute the allyl groups under appropriate conditions.
Major Products Formed:
Polymerization: Crosslinked polymers with enhanced mechanical and thermal properties.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted triazine derivatives with different functional groups.
Scientific Research Applications
Triallyl cyanurate has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking agent in the synthesis of high-performance polymers and elastomers.
Biology: Investigated for its potential use in the development of biocompatible materials.
Medicine: Explored for its role in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of flame-retardant materials, adhesives, and coatings.
Comparison with Similar Compounds
Triallyl isocyanurate: Similar in structure but with isocyanurate instead of cyanurate.
Diallyl phthalate: Another crosslinking agent used in polymerization but with different chemical structure and properties.
Divinylbenzene: Used as a crosslinking agent in polymerization but lacks the triazine ring structure.
Uniqueness of Triallyl Cyanurate: this compound is unique due to its triazine ring structure, which imparts flame retardancy and enhances the mechanical properties of polymers. Its ability to form stable crosslinked networks makes it a valuable compound in various industrial applications .
Properties
IUPAC Name |
2,4,6-tris(prop-2-enoxy)-1,3,5-triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-4-7-16-10-13-11(17-8-5-2)15-12(14-10)18-9-6-3/h4-6H,1-3,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJELTSYBAHKXRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC(=NC(=N1)OCC=C)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25988-85-6 | |
Record name | 1,3,5-Triazine, 2,4,6-tris(2-propen-1-yloxy)-, homopolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=25988-85-6 | |
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DSSTOX Substance ID |
DTXSID8037754 | |
Record name | 2,4,6-Tris(allyloxy)-1,3,5-triazine | |
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Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Colorless liquid; mp = 26-27 deg C; [Sigma-Aldrich MSDS] | |
Record name | 1,3,5-Triazine, 2,4,6-tris(2-propen-1-yloxy)- | |
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CAS No. |
101-37-1 | |
Record name | Triallyl cyanurate | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=101-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Triallyl cyanurate | |
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Record name | Triallyl cyanurate | |
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Record name | Triallyl cyanurate | |
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Record name | 1,3,5-Triazine, 2,4,6-tris(2-propen-1-yloxy)- | |
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Record name | 2,4,6-Tris(allyloxy)-1,3,5-triazine | |
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Record name | 2,4,6-triallyloxy-1,3,5-triazine | |
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Record name | TRIALLYL CYANURATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of triallyl cyanurate?
A1: The molecular formula of this compound is C12H15N3O3, and its molecular weight is 249.27 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, infrared (IR) spectroscopy is frequently used to characterize TAC. Researchers have used IR to track the disappearance of the allyl groups and the formation of isocyanurate rings during polymerization. []
Q3: How does this compound enhance the properties of polymers?
A3: TAC acts as a crosslinking agent, forming bridges between polymer chains. This process increases the material's strength, hardness, and thermal resistance. [, , , ] For example, TAC significantly improves the thermal resistance of diallyl isophthalate (DAIP) resins. []
Q4: Is this compound compatible with a variety of polymers?
A4: Yes, TAC demonstrates compatibility with a range of polymers, including polyethylene (PE), polypropylene (PP), poly(vinyl chloride) (PVC), poly(methyl methacrylate) (PMMA), and ethylene vinyl acetate (EVA). [, , , , , , ]
Q5: Can this compound be used to modify the properties of low-density polyethylene (LDPE)?
A5: Yes, TAC is used as a crosslinking agent for LDPE, enhancing its gel content and impacting its foaming behavior. [] Researchers found that incorporating TAC into dicumyl peroxide crosslinking systems for LDPE influences the foam formation and final properties. []
Q6: Does this compound exhibit any catalytic properties?
A6: While TAC is primarily known as a crosslinking agent, its polymerization process involves free radical reactions. [, , ] Some studies suggest that its presence can influence the rate of certain reactions, but it's not typically classified as a catalyst.
Q7: Have there been any computational studies on this compound?
A7: While specific computational studies on TAC itself are limited in the provided research, computational methods are valuable for understanding polymerization mechanisms and predicting polymer properties. Future research could employ computational chemistry to model TAC's interactions with different monomers and predict the properties of resulting polymers.
Q8: Are there specific formulation strategies to enhance this compound's performance?
A8: Researchers have explored combining TAC with other coagents or additives to fine-tune the properties of the final polymer. [, , ] For instance, using TAC with dicumyl peroxide in specific ratios enhances ozone resistance in chlorinated polyethylene elastomers. []
Q9: Are there specific safety regulations regarding this compound?
A9: While the provided research doesn't delve into specific SHE regulations, it's crucial to consult safety data sheets and regulatory guidelines for handling and using TAC. Like many chemicals, appropriate safety measures should be taken during handling and processing.
Q10: What analytical techniques are used to study this compound and its effects on polymers?
A10: Researchers employ various methods to characterize TAC and its influence on polymers, including:
- Differential thermal analysis (DTA): To study the thermal properties and polymerization kinetics of TAC. [, ]
- Infrared (IR) spectroscopy: To determine the extent of crosslinking, monitor the disappearance of specific functional groups (allyl groups), and identify changes in chemical structure during polymerization. [, ]
- Gel content measurements: To quantify the degree of crosslinking achieved in a polymer. [, ]
- Mechanical testing: To assess the changes in mechanical properties, such as tensile strength, elongation at break, and hardness, after incorporating TAC into polymers. [, , , , ]
- Microscopy (e.g., scanning electron microscopy): To visualize the morphology and dispersion of TAC within the polymer matrix. []
Q11: Are there alternatives to this compound as a crosslinking agent?
A11: Yes, several alternatives exist, including triallyl isocyanurate (TAIC), trimethylolpropane triacrylate (TMPTA), and multifunctional peroxides. [, , ] The choice of crosslinking agent depends on the desired properties, processing conditions, and cost considerations.
Q12: What resources are crucial for research on this compound and its applications?
A12: Essential resources for research include:
Q13: When was this compound first synthesized and what were the initial applications?
A13: While the provided research doesn't detail the precise timeline of TAC's discovery, it highlights early patents related to its use in water-swellable carboxylic polymers. [] This suggests its initial applications likely involved modifying polymer properties.
Q14: Which fields benefit from research on this compound?
A14: Research on TAC benefits various fields:
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